molecular formula C18H23NO4 B12480412 4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate

4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate

Cat. No.: B12480412
M. Wt: 317.4 g/mol
InChI Key: LGZYZFSXECDVLS-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate is a chemical compound with the molecular formula C12H19NO4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to an octanoate ester, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate typically involves the reaction of N-hydroxysuccinimide with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using methylene chloride as a solvent. The mixture is stirred at room temperature, and the product is isolated by filtration and washing with heptane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Octanoic acid and N-hydroxysuccinimide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which is crucial for its anticonvulsant activity . The compound’s structure allows it to bind effectively to these channels, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)phenyl octanoate is unique due to its specific ester linkage and the presence of an octanoate group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical compounds highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] octanoate

InChI

InChI=1S/C18H23NO4/c1-2-3-4-5-6-7-18(22)23-15-10-8-14(9-11-15)19-16(20)12-13-17(19)21/h8-11H,2-7,12-13H2,1H3

InChI Key

LGZYZFSXECDVLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O

Origin of Product

United States

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